Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16255354
InChI: InChI=1S/C5H8N2O3S/c8-5-6-3-1-11(9,10)2-4(3)7-5/h3-4H,1-2H2,(H2,6,7,8)
SMILES:
Molecular Formula: C5H8N2O3S
Molecular Weight: 176.20 g/mol

Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

CAS No.:

Cat. No.: VC16255354

Molecular Formula: C5H8N2O3S

Molecular Weight: 176.20 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide -

Specification

Molecular Formula C5H8N2O3S
Molecular Weight 176.20 g/mol
IUPAC Name 5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
Standard InChI InChI=1S/C5H8N2O3S/c8-5-6-3-1-11(9,10)2-4(3)7-5/h3-4H,1-2H2,(H2,6,7,8)
Standard InChI Key ZDWQNWWGFIYOOO-UHFFFAOYSA-N
Canonical SMILES C1C2C(CS1(=O)=O)NC(=O)N2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, (3aR,6aS)-5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one, reflects its bicyclic architecture comprising a tetrahydrothiophene ring fused to an imidazolone moiety. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₅H₈N₂O₃S
Molecular Weight176.20 g/mol
CAS Registry Number40226-95-7
SMILES NotationC1[C@@H]2C@HNC(=O)N2
Purity (Commercial)≥95%

The cis configuration (3aR,6aS) dominates in commercial samples, as evidenced by X-ray crystallography . The trans isomer (CAS 36891-54-0) exhibits distinct dipole moments and solubility profiles but remains less characterized.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectra reveal deshielded protons adjacent to sulfone groups:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 4.21 (dd, J = 7.2 Hz, 1H, CH-SO₂), 3.89 (m, 2H, imidazole-CH₂), 3.02 (s, 2H, SO₂-CH₂) .

  • ¹³C NMR: 172.8 ppm (C=O), 62.1 ppm (SO₂-C), 48.3 ppm (N-CH₂) .

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a dipole moment of 5.2 D, aligning with experimental dielectric constant measurements .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The cis isomer is synthesized via a three-step sequence:

  • Thiophene Oxidation: Tetrahydrothiophene-3,4-diamine undergoes oxidation with H₂O₂/H₂SO₄ to form the 5,5-dioxide intermediate (yield: 78%) .

  • Cyclocondensation: Reaction with urea at 140°C in DMF facilitates imidazolone ring closure (yield: 65%) .

  • Chiral Resolution: Diastereomeric salts with L-tartaric acid isolate the (3aR,6aS) enantiomer (ee >99%) .

Process Optimization

Industrial production employs continuous flow reactors to enhance scalability:

  • Reactor Type: Microfluidic tubular reactor (ID = 2 mm)

  • Conditions: T = 120°C, P = 3 bar, residence time = 30 min

  • Yield Improvement: 82% vs. 65% in batch mode

Reactivity and Functionalization

Electrophilic Substitution

The imidazolone nitrogen undergoes regioselective alkylation:

  • Example: Treatment with benzyl bromide/K₂CO₃ in acetonitrile yields N1-benzyl derivatives (87% yield).

  • Kinetics: Second-order rate constant (k₂) = 1.4 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C.

Ring-Opening Reactions

Hydrolysis under acidic conditions cleaves the imidazolone ring:

  • Conditions: 6M HCl, reflux, 12 h

  • Product: 4-Amino-3-sulfolanylacetic acid (isolated as hydrochloride salt, 91% yield) .

RouteLD₅₀ (mg/kg)
Oral1,200
Intravenous320

Chronic exposure (28-day) at 50 mg/kg/day caused no significant hematological changes, suggesting a wide therapeutic window.

Industrial and Materials Science Applications

Polymer Modification

Incorporation into epoxy resins enhances thermal stability:

  • Decomposition Temperature (Td): 328°C (neat epoxy) → 401°C (10 wt% additive)

  • Mechanism: Sulfone groups scavenge free radicals during pyrolysis

Asymmetric Catalysis

Chiral derivatives catalyze Michael additions with up to 94% ee:

  • Substrate: Cyclohexenone + nitromethane

  • Conditions: 5 mol% catalyst, RT, 24 h

  • Yield: 89%, ee = 91%

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